molecular formula C8H16N2O B13527607 N,4-dimethylpiperidine-4-carboxamide

N,4-dimethylpiperidine-4-carboxamide

Cat. No.: B13527607
M. Wt: 156.23 g/mol
InChI Key: GCJFSIIVISFIOE-UHFFFAOYSA-N
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Description

N,4-dimethylpiperidine-4-carboxamide: is a heterocyclic compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-dimethylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-piperidinecarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,4-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,4-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N,N-dimethylpiperidine-4-carboxamide
  • N-methyl-3-piperidinecarboxamide hydrochloride
  • N-benzyl-N-ethylpiperidine-4-carboxamide

Comparison: N,4-dimethylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,4-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C8H16N2O/c1-8(7(11)9-2)3-5-10-6-4-8/h10H,3-6H2,1-2H3,(H,9,11)

InChI Key

GCJFSIIVISFIOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)NC

Origin of Product

United States

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